molecular formula C9H12 B089791 Propylbenzene CAS No. 103-65-1

Propylbenzene

Cat. No. B089791
CAS RN: 103-65-1
M. Wt: 120.19 g/mol
InChI Key: ODLMAHJVESYWTB-UHFFFAOYSA-N
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Description

Propylbenzene is a chemical compound consisting of a benzene ring substituted with a propyl group. It is a significant component in organic synthesis and serves as a precursor for various chemical reactions and products.

Synthesis Analysis

Propylbenzene is synthesized through various chemical processes. One common method involves the metalation of propylbenzene at the α-carbon using a super-base combination, leading to direct syntheses of other compounds like tamoxifen and 4-hydroxytamoxifen (Olier-Reuchet et al., 1995). Another method involves the palladium-catalyzed allylative dearomatization of benzyl chlorides, resulting in multisubstituted propenylbenzenes (Wang et al., 2023).

Molecular Structure Analysis

The molecular structure of propylbenzene has been explored through various techniques including X-ray diffraction and electron spectroscopy. These studies provide detailed insights into the equilibrium properties and geometrical configuration of propylbenzene in different states (Borst et al., 2002).

Chemical Reactions and Properties

Propylbenzene undergoes various chemical reactions, including oxidation processes which have been studied in detail to understand the reaction mechanisms and products formed (Dagaut et al., 2002). The compound also participates in biotransformations yielding different chemical products used in flavor and fragrance industries (Xu et al., 2007).

Scientific Research Applications

  • Oxidation and Combustion Studies :

    • The oxidation of n-propylbenzene has been studied in a jet-stirred reactor, revealing insights into its thermal decomposition and oxidation pathways, important for understanding its behavior in combustion processes (Dagaut et al., 2002).
    • A comprehensive study on n-propylbenzene combustion, including pyrolysis and flame analyses, provided detailed kinetic models and insights into the formation of polycyclic aromatic hydrocarbons (PAHs) (Yuan et al., 2016).
  • Synthesis Applications :

    • Propylbenzene has been used in the synthesis of tamoxifen and 4-hydroxytamoxifen, showcasing its utility in creating important pharmaceutical compounds (Olier-Reuchet et al., 1995).
  • Microbial Transformation for Flavor Production :

    • The application of microbial metabolism to propylbenzenes for the production of natural flavors such as vanillin, highlights its potential in the flavor and fragrance industry (Xu et al., 2007).
  • Chemical Dynamics and Spectroscopy Studies :

    • Studies on the collisional energy transfer of vibrationally excited propylbenzene cations provide fundamental insights into molecular interactions and energy transfer mechanisms (Kim et al., 2019).
    • Experimental and theoretical investigations on the vibrational frequencies and electronic properties of propylbenzene contribute to a deeper understanding of its chemical characteristics (Ramalingam & Peri, 2014).
  • Environmental Impact Studies :

    • Research on the environmental fate and aquatic effects of propylbenzenes, including their volatility, biodegradability, and toxicity, is crucial for assessing their environmental impact (Peng et al., 2020).
  • Soot Formation and Combustion Products Analysis :

    • Studies on the effects of n-propylbenzene addition to other fuels on soot formation in flames contribute to a better understanding of combustion processes and emission control (Zhang et al., 2017).

Safety And Hazards

As with many aromatic hydrocarbons, exposure to propylbenzene can pose certain health hazards. It can cause skin and eye irritation on contact, while inhalation of its vapor may result in respiratory discomfort . It is flammable and can produce harmful vapors, thus precautions are necessary during its storage and use .

Future Directions

Future directions may include the development of more efficient synthetic methods, safer disposal mechanisms, and more sustainable industrial applications .

properties

IUPAC Name

propylbenzene
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InChI

InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3
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InChI Key

ODLMAHJVESYWTB-UHFFFAOYSA-N
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Canonical SMILES

CCCC1=CC=CC=C1
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Molecular Formula

C9H12
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DSSTOX Substance ID

DTXSID3042219
Record name Propylbenzene
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Molecular Weight

120.19 g/mol
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Physical Description

N-propyl benzene appears as a clear colorless liquid. Insoluble in water and less dense than water. Flash point 86 °F. Mildly toxic by ingestion and inhalation. Used to make other chemicals., Liquid, Colorless liquid; [HSDB]
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Boiling Point

318.2 °F at 760 mmHg (USCG, 1999), 159.2 °C
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Flash Point

118 °F (USCG, 1999), 86 °F (closed cup)
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Solubility

Very slightly sol in water (0.06 g/l); sol in alcohol, ether, Miscible in ethanol, ethyl ether, and acetone, Water solubility of 23.4 mg/l at 25 °C.
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Density

0.862 (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.8620 @ 20 °C/4 °C
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Vapor Density

4.14 (Air= 1)
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Vapor Pressure

7.52 mmHg (USCG, 1999), 3.42 [mmHg], 3.42 mm Hg @ 25 °C
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Product Name

Propylbenzene

Color/Form

Colorless liquid, Liquid

CAS RN

103-65-1
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Melting Point

-146.2 °F (USCG, 1999), -99.5 °C
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Synthesis routes and methods I

Procedure details

In a 250--mL RB flask fitted with pressure equalizing addition funnel, thermometer, magnetic stirrer, and N2 inlet was placed 0.75 g (3.0 mmol) of 4,4'-difluorobenzil, 13.8 mL (80 mmol) of 2,6-diisopropylaniline (DIPA), and 100 mL dry benzene. In the addition funnel was placed 50 mL of dry benzene and 210 mL (3.5 g; 18 mmol) of titanium tetrachloride. The reaction flask was cooled to 2° C. with ice and the TiCl4 solution was added dropwise over 45 min, keeping the reaction temperature below 5° C. The ice bath was removed after addition was complete and the mixture was stirred at RT for 72 h. The reaction mixture was partitioned between water and ethyl ether, and the ether phase was rotovapped and the concentrated oil was washed with 800 mL 1N HCl to remove the excess diisopropylaniline. The mixture was extracted with 100 mL of ether, and the ether layer was washed with water and rotovapped. Addition of 15 mL hexane plus 30 mL of methanol to the concentrate resulted in the formation of fine yellow crystals which were filtered, methanol-washed, and dried under suction to yield 0.4 g of (2,6--i--PrPh)2DAB(4--F--Ph)2, mp: 155°-158° C.
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0.75 g
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13.8 mL
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210 mL
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50 mL
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100 mL
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Synthesis routes and methods II

Procedure details

In short, the present invention provides a process for the preparation of substituted trans-cinnamaldehyde, a natural yellow dye, from phenylpropane derivatives wherein R.sup.1 is fixed as a —CH═CH—CHO, however, R.sup.2, R.sup.3, R.sup.4, R.sup.5, R.sup.6 are independently; i) a hydrogen atoms ii) a alkoxy group but atleast two of them from R.sup.2, R.sup.3, R.sup.4, R.sup.5, R.sup.6 are hydrogen atom or a alkoxy group but one methylenedioxy group with combination of either hydroxyl group, alkoxy group, alkyl group having 1-2 carbon atoms, aryl group or hydrogen atom or a alkoxy group but one hydroxyl group with combination of either methylenedioxy group, hydroxyl group, alkoxy group, alkyl group having 1-2 carbon atoms, aryl group or hydrogen atom; iii) a methylenedioxy with atleast three of them from R.sup.2, R.sup.3, R.sup.4, R.sup.5, R.sup.6 are combination of either alkoxy, hydroxy group, alkyl group having 1-2 carbon atoms, aryl group and hydrogen atom; iv) a hydroxyl group but atleast one of them from R.sup.2, R.sup.3, R.sup.4, R.sup.5, R.sup.6 is hydrogen atom with combination of either alkoxy, hydroxyl group, methylenedioxy group, alkyl group having 1-2 carbon atoms, aryl group or hydrogen atom; v) a protected hydroxyl group such as acetyl, benzyl, etc but atleast one of them from R.sup.2, R.sup.3, R.sup.4, R.sup.5, R.sup.6 is hydrogen atom with combination of either alkoxy, hydroxyl group, methylenedioxy group, alkyl group having 1-2 carbon atoms, aryl group and hydrogen atom or the like, obtained from corresponding (R2—R3—R4—R5—R6)phenylpropane derivatives (e.g. dihydro anethole where R2═R3═R5═R6 is H; R4 is —OMe; dihydro methyl eugenol where R2═R5═R6 is H; R3═R4 is —OMe and dihydro asarone where R2═R4═R5 is —OMe; R3═R6 is H etc) and the above process comprising the steps of (a) providing phenylpropane such as but not limited to 2,4,5-trimethoxyphenylpropane (dihydroasarone) in the following solvents namely ether such as but not limited to diethyl ether, tetrahydrofuran, dimethoxyethane, dioxane, diphenylether and the like; chlorinated solvents such as but not limited to dichloromethane, chloroform, o-dichlobenzene; an aromatic hydrocarbon such as but not limited to benzene, toluene, xylene; organic acid such as but not limited to formic acid, acetic acid and the like; (b) oxidation of phenylpropane derivatives in the presence of oxidizing reagents such as but not the limited to 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil or pyridinium chlorochromate (PCC) or tBuOOH or CrO3 or a combination of reagents and the like and the amount thereof to be used is in the ration of 1-20 times moles, preferably 1.5-8 times moles, reaction temperature varies from −15° C. to +210° C., preferably 30° C. to 140° C., reaction period varies from 30 minutes to 48 hours, preferably 4-16 hours; (c) oxidation step proceeds more smoothly along with higher yield in presence of catalysts mainly mineral acid such as but not limited to hydrochloric acid, sulphuric acid or Cu(I) or Fe(III) salt or periodic acid or organic acid such as but not limited to acetic acid, propionic acid, butyric acid, ion exchange resin such as IR-120H, a sulphonated polystyrene resin, para-toluenesulphonic acid (PTSA) or amberlyst such as amberlyst 15 or absorbed above solution of phenylpropane and oxidising reagent on the following solid support such as but not limited to celite, silica gel, molecular sieve, alumina and the like in a short period ranging from 20 seconds to 12 minutes under microwave irradiation; (d) filtering the mixture and removing the solvent under reduced pressure, where the product is to be isolated in a conventional manner, i.e. extraction, distillation, recrystallization and chromatography and the yield of the product (e.g. 2,4,5-trimethoxycinnamaldehyde where R1 is —CH═CH—CHO, R2═R4═R5 is —OMe; R3═R6 is H; and 3,4-dimethoxycinnamaldehyde where R1 is —CH═CH—CHO, R2═R5═R6═H; R3═R4 is —OMe etc. in the above formula I) varies from 68-82%, preferably more in case of benzoquinone as a oxidising reagent.
Name
dihydro anethole
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0 (± 1) mol
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dihydro methyl eugenol
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( a )
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Synthesis routes and methods III

Procedure details

Particularly preferred reactions are that of toluene with ethene or propene to give propylbenzene or isobutylbenzene, that of cumene with ethene to give tert-amylbenzene, and that of xylenes with butadiene to give 5-tolylpentenes.
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Synthesis routes and methods IV

Procedure details

Additional synergies can be realized from integrating the process of this invention with a downstream transalkylation process as illustrated in FIG. 2. Thus, concentrated reactor effluent stream 52 containing crude ethylbenzene, about 20-80 wt. % benzene, and higher-boiling polyalkylated aromatics may be directed to a second benzene recovery column 110 to separate a crude ethylbenzene product stream 70 from a benzene stream 72. The crude ethylbenzene stream 70, including components such as cumene, n-propylbenzene, and other alkylaromatics heavier than ethylbenzene, plus other heavy material, is sent to a third fractionation column 120 in which an ethylbenzene product 74 is distilled overhead. A crude polyethylbenzene stream 76 is recovered from the bottom of column 120 and directed to a fourth fractionation column 130. In column 130, polyethylbenzenes, including diethylbenzene, cumene, n-propylbenzene, and other alkylaromatics heavier than ethylbenzene, are separated from heavy residue material 78, removed as overhead stream 80, and combined with at least a portion of benzene vapor stream 72 coming from column 110 to form a mixed stream 82. Mixed stream 82 is then fed to a secondary transalkylation reactor 140 operating in the vapor phase. In this secondary, transalkylation reactor, in the presence of a suitable catalyst and under proper reactor conditions, the transalkylation of diethylbenzene to ethylbenzene is promoted as well as the dealkylation of higher alkylbenzenes, such as cumene, and n-propylbenzene, to form benzene and light gases. Transalkylation product stream 84 from reactor 140, comprising ethylbenzene, benzene, light gases, and unreacted components, is :fed to a stabilizer/absorber unit 150. Vapor stream 59 coming from the partial condenser associated with column 14 may also be fed to stabilizer 150 to recover the aromatic components. The light gases 86 recovered from the stabilizer may be combusted as fuel. The stabilizer bottoms stream 88 may be returned to benzene recovery column 110, for example, for further recovery of benzene and ethylbenzene as described above.
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Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Propylbenzene
Reactant of Route 2
Propylbenzene
Reactant of Route 3
Propylbenzene
Reactant of Route 4
Propylbenzene
Reactant of Route 5
Propylbenzene
Reactant of Route 6
Propylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.